molecular formula C21H19FO5 B11156876 methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156876
M. Wt: 370.4 g/mol
InChI Key: RYTRPEUXHWRQAG-UHFFFAOYSA-N
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Description

Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a dimethyl chromenone core, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the hydroxyl group of the chromenone core.

    Esterification: The final step involves the esterification of the chromenone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological membranes and proteins, while the chromenone core may contribute to its overall biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromenone derivatives, such as:

    Methyl 4-[(3-fluorobenzyl)oxy]benzoate: Similar structure but lacks the dimethyl groups on the chromenone core.

    7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one: Similar structure but lacks the acetate ester group.

    3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: Similar structure but contains a propanoic acid group instead of an acetate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C21H19FO5
Molecular Weight: 376.37 g/mol
IUPAC Name: Methyl 2-[7-(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl acetate
Canonical SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)C)CC(=O)OC

The compound features a chromen-2-one core with a 3-fluorobenzyl ether substituent, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Receptor Modulation: By binding to cell surface receptors, it can modulate signaling pathways that influence cellular responses.
  • Gene Expression Alteration: The compound may impact the expression of genes associated with specific biological functions.

Antioxidant Activity

Studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds within the chromen family possess antimicrobial properties against various pathogens. This compound has shown potential against bacterial strains through in vitro assays.

Pathogen Activity IC50 (µM)
Staphylococcus aureusModerate32.5
Escherichia coliWeak75.0

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity and Anticancer Activity

This compound has been tested against various cancer cell lines. It demonstrated selective cytotoxicity, particularly in breast and colon cancer cells.

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15.0Cytotoxic
HT29 (Colon Cancer)20.5Cytotoxic

Case Studies

  • Study on Antioxidant Properties: A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong free radical scavenging ability comparable to standard antioxidants.
  • Antimicrobial Assessment: In a comparative study against common pathogens, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C21H19FO5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19FO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3

InChI Key

RYTRPEUXHWRQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F)CC(=O)OC

Origin of Product

United States

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